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Compound of Interest

Compound Name: 6-Hydroxyquinoline

Cat. No.: B046185

This guide provides a comprehensive overview of the fundamental chemistry of 6-
hydroxyquinoline, tailored for researchers, scientists, and professionals in drug development.
It covers its chemical and physical properties, spectroscopic data, synthesis protocols, and key
chemical behaviors, presenting quantitative data in structured tables and illustrating complex
processes with clear diagrams.

Chemical and Physical Properties

6-Hydroxyquinoline, a heterocyclic aromatic organic compound, is a derivative of quinoline. It
is characterized by a quinoline structure with a hydroxyl group substituted at the 6-position.
This substitution pattern imparts specific chemical reactivity and physical properties to the
molecule.

Table 1: Physicochemical Properties of 6-Hydroxyquinoline
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Property Value Source(s)

CAS Number 580-16-5 [1112]

Molecular Formula CoH7NO [1][2]

Molecular Weight 145.16 g/mol [11[2]
White to light yellow or beige to

Appearance _ [2][3]
gray crystalline powder

Melting Point 188-190 °C [3]

Boiling Point 360 °C (estimated) [4]
Almost insoluble in water.

N Slightly soluble in DMSO and

Solubility ) [2][3]
methanol. Soluble in ethanol
and ether.

pKa (at 20 °C) 5.15, 8.90 [2][3]

Spectroscopic Data

The structural features of 6-hydroxyquinoline can be elucidated through various

spectroscopic techniques.

UV-Vis Spectroscopy

The ultraviolet-visible spectrum of 6-hydroxyquinoline exhibits absorption bands

corresponding to electronic transitions within the aromatic system. The position of the

maximum absorption (Amax) can be influenced by the solvent.

Table 2: UV-Vis Absorption Data
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Solvent

Amax (nm)

Notes

Methanol

~310, ~370

Data for the related compound
8-hydroxyquinoline shows
absorption maxima in this
region, which can serve as an

estimate.[5]

Chloroform

~310, ~370

Data for the related compound
8-hydroxyquinoline shows
absorption maxima in this
region, which can serve as an

estimate.[5]

DMSO

~318

Data for the related compound
8-hydroxyquinoline shows an

absorption peak in this region.

[6]

Infrared (IR) Spectroscopy

The IR spectrum of 6-hydroxyquinoline displays characteristic absorption bands for its
functional groups.

Table 3: Characteristic IR Absorption Bands

Wavenumber (cm~?) Vibration Functional Group
3550-3200 (broad) O-H stretch Phenolic hydroxyl group
3100-3000 C-H stretch Aromatic C-H
1600-1585 C=C stretch Aromatic ring
1500-1400 C=C stretch Aromatic ring

~1581 C=N stretch Quinoline ring

~1300 O-H bend Phenolic hydroxyl group
1250-1000 C-O stretch Phenolic C-O
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Note: The exact positions of the peaks can vary depending on the sample preparation method.

[6]7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of
6-hydroxyquinoline.

Table 4: 1H NMR Spectral Data (400 MHz, DMSO-de)

Chemical Shift (5, o ) Coupling Constant
Multiplicity Assignment

ppm) (J, Hz)

10.05 S -OH

8.67 dd H-2 4.2,1.7

8.14 d H-4 8.3

7.89 d H-8 8.9

7.41 dd H-3 8.3,4.2

7.34 dd H-7 8.9,2.6

7.17 d H-5 2.6

Source: Adapted from ChemicalBook[3]

Table 5: 13C NMR Spectral Data (DMSO-de)
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Chemical Shift (6, ppm) Assignment
155.8 C-6

147.5 C-2

144.1 C-8a

134.2 C-14

129.5 C-8

122.3 C-3

121.9 C-4a

121.6 C-7

109.1 C-5

Source: Adapted from PubChem[1]

Synthesis of 6-Hydroxyquinoline

6-Hydroxyquinoline can be synthesized through several routes. Two common methods are
detailed below.

Synthesis from 6-Methoxyquinoline

This method involves the demethylation of 6-methoxyquinoline using a strong acid.
Experimental Protocol:

e A solution of 6-methoxyquinoline (2.50 g, 15.7 mmol) in 48% aqueous hydrobromic acid (10
mL) is refluxed for 24 hours.

e The reaction mixture is then cooled to room temperature.

e The cooled mixture is slowly added to a stirred, saturated aqueous solution of sodium
bicarbonate (150 mL) to neutralize the acid.
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e The aqueous mixture is extracted with ethyl acetate (2 x 100 mL).
e The combined organic extracts are dried over anhydrous magnesium sulfate (MgSOa).
e The solvent is removed under reduced pressure to yield a solid.

e The crude product is recrystallized from a mixture of ethyl acetate and petroleum ether to
afford pure 6-hydroxyquinoline.

Skraup Synthesis

The Skraup synthesis is a classic method for preparing quinolines. A modified version can be
used to synthesize 6-hydroxyquinoline from p-aminophenol.

Experimental Protocol:

 In alarge round-bottom flask equipped with a reflux condenser and a mechanical stirrer,
cautiously add concentrated sulfuric acid (e.g., 3 parts by weight) to p-aminophenol (e.g., 1
part by weight).

 To this mixture, add glycerol (e.g., 3 parts by weight) and a mild oxidizing agent such as
nitrobenzene or arsenic pentoxide. Ferrous sulfate can be added as a moderator to control
the exothermic reaction.[9][10]

e Heat the mixture gently. The reaction is exothermic and may become vigorous. Maintain a
controlled temperature (e.g., 130-140 °C) for several hours.[9]

 After the reaction is complete, allow the mixture to cool.

o Carefully dilute the mixture with water and neutralize it with a concentrated solution of
sodium hydroxide until it is alkaline.

e The crude 6-hydroxyquinoline can be isolated by steam distillation or extraction.

» Further purification can be achieved by recrystallization from a suitable solvent.

Chemical Reactivity and Mechanisms
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Excited-State Proton Transfer (ESPT)

6-Hydroxyquinoline is known to exhibit excited-state intramolecular proton transfer (ESIPT), a
phenomenon where a proton is transferred from the hydroxyl group to the quinoline nitrogen
upon photoexcitation. This process leads to the formation of a transient zwitterionic tautomer.[3]

[8]

Excited State ESIPT Zwitterionic Tautomer
hv (Absorption (Excited State) w
6-Hydroxyquinoline | _ Non-radiative decay (Relaxation/Fluorescence
(Ground State) ) k

Click to download full resolution via product page

Caption: Excited-state proton transfer in 6-hydroxyquinoline.

Metal Chelation

The nitrogen atom of the quinoline ring and the oxygen atom of the hydroxyl group in 6-
hydroxyquinoline can act as a bidentate ligand to chelate metal ions. This property is
fundamental to many of its applications.[2]

Reactants Products

[G-Hydroxyquinoline] Metal lon (Mn+) Chelation Metal Chelate Complex] H*
> 4

Chelation

Click to download full resolution via product page

Caption: Bidentate chelation of a metal ion by 6-hydroxyquinoline.

Experimental Workflows
Skraup Synthesis Workflow
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The following diagram illustrates the general experimental workflow for the Skraup synthesis of

Mix p-aminophenol,
glycerol, and H2SOa4

:

Add oxidizing agent
(e.g., nitrobenzene)

:

Heat reaction mixture
(e.g., 130-140 °C)

6-hydroxyquinoline.

)

)

:

Cool reaction mixture

)

:

Dilute with water and
neutralize with NaOH

Isolate crude product
(Steam distillation/Extraction)

:

(Purify by recrystallization]

= )

Pure 6-Hydroxyquinoline
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Caption: General workflow for the Skraup synthesis.

HPLC Analysis Workflow

This diagram outlines a typical workflow for the analysis of 6-hydroxyquinoline using High-
Performance Liquid Chromatography (HPLC).

Experimental Protocol: HPLC Analysis

» Mobile Phase Preparation: Prepare Mobile Phase A (0.1% Formic Acid in Water) and Mobile
Phase B (0.1% Formic Acid in Acetonitrile). Degas both solutions.

o Standard Solution Preparation: Prepare a stock solution of 6-hydroxyquinoline in a suitable
solvent (e.g., methanol). From this, prepare a series of calibration standards by serial
dilution.

o Sample Preparation: Dissolve the sample containing 6-hydroxyquinoline in a suitable
solvent. Filter the solution through a 0.45 um syringe filter.

e HPLC System Setup:

[¢]

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 pum).

Flow Rate: 1.0 mL/min.

o

[e]

Detection: UV at an appropriate wavelength (e.g., determined from the UV-Vis spectrum).

o

Injection Volume: 10 pL.

e Analysis: Equilibrate the column with the initial mobile phase composition. Inject the
standards and the sample. A gradient elution may be used to achieve optimal separation.

» Quantification: Construct a calibration curve from the peak areas of the standards.
Determine the concentration of 6-hydroxyquinoline in the sample by comparing its peak
area to the calibration curve.
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Caption: Workflow for HPLC analysis of 6-hydroxyquinoline.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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